molecular formula C19H23N3O2 B5668958 N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)chromane-3-carboxamide

N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)chromane-3-carboxamide

Cat. No. B5668958
M. Wt: 325.4 g/mol
InChI Key: QRDVQZHDKOGZBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including those related to the specified chemical structure, often involves the use of enaminones and dicyanomethylene derivatives as foundational units. These serve crucial roles in constructing bioactive heterocyclic compounds, including pyrazoles, via reactions with nitrogen-based nucleophiles (Farghaly et al., 2023; Gomaa & Ali, 2020).

Molecular Structure Analysis

Pyrazole derivatives, including the core structure of the compound , are recognized for their versatile synthetic applicability and biological activity, owing to their significant scaffold structures in medicinal chemistry (Cetin, 2020).

Chemical Reactions and Properties

Heterocyclic compounds like pyrazoles engage in various chemical reactions, offering a range of therapeutic and biological values. Their reactivity enables the synthesis of numerous compounds exhibiting anticancer, anti-inflammatory, and antimicrobial activities, among others (Moskalik, 2023; Li & Zhao, 2014).

Physical Properties Analysis

The synthesis and structure-activity relationship studies of pyrazoline derivatives, including those structurally related to the compound , have highlighted their diverse physical properties, which are crucial for their antimicrobial and antioxidant activities (Govindaraju et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazoline derivatives are extensively studied due to their wide range of applications in medicinal chemistry. Their ability to undergo various reactions makes them valuable for synthesizing bioactive molecules with potent antimicrobial, antioxidant, and therapeutic activities (Shaaban et al., 2012; Ray et al., 2022).

properties

IUPAC Name

N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(14-10-13-6-4-5-9-18(13)24-12-14)20-11-17-15-7-2-1-3-8-16(15)21-22-17/h4-6,9,14H,1-3,7-8,10-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDVQZHDKOGZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2CNC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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